Nimesulide D5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nimesulide D5 is a variant of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) that is used to treat acute pain and primary dysmenorrhea . It is supplied by companies like Cayman Chemical Company for advancing human and animal health .

Synthesis Analysis

Nimesulide is synthesized in laboratories and is used in the formation of high-quality biochemicals, assay kits, antibodies, and recombinant proteins . Its poor aqueous solubility poses bioavailability problems in-vivo. This could be overcome by the formation of inclusion complexes with β-cyclodextrin .Molecular Structure Analysis

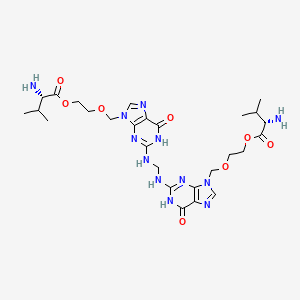

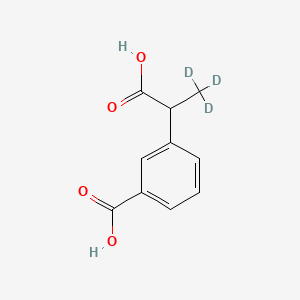

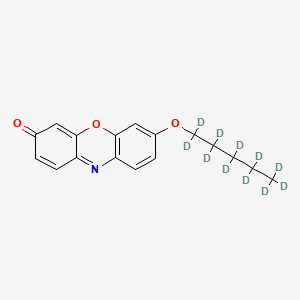

The molecular formula of Nimesulide D5 is C13H7D5N2O5S . The average mass is 308.310 Da and the monoisotopic mass is 308.046692 Da . Theoretical calculations were performed to obtain the optimized molecular structure of the drug .Chemical Reactions Analysis

Thermoanalytical measurements were performed in both air and nitrogen atmospheres to study Nimesulide and its recrystallization products that were obtained from solutions of several alcohols . The DSC curves allowed us to determine the melting point of Nimesulide as well as the fusion and recrystallization enthalpies .Physical And Chemical Properties Analysis

Nimesulide has a density of 1.5±0.1 g/cm3, a boiling point of 442.0±55.0 °C at 760 mmHg, and a flash point of 221.1±31.5 °C . It has a molar refractivity of 76.3±0.4 cm3, a polar surface area of 110 Å2, and a molar volume of 212.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Quantification of Nimesulide

Nimesulide-d5 is used as an internal standard for the quantification of nimesulide . This means it’s used in analytical chemistry to improve the precision and accuracy of nimesulide measurements.

Research in Inflammation and Immunology

Nimesulide-d5 is used in the research area of Immunology & Inflammation . As a non-steroidal anti-inflammatory drug (NSAID) and COX-2 inhibitor, it’s used to study the inflammatory response and the role of cyclooxygenases .

Neuroscience and Pain Research

This compound is also used in neuroscience and pain research . It’s used to study its effects on brain prostaglandin E2 (PGE2) levels and its potential role in reducing pyresis .

Infectious Disease Research

Nimesulide-d5 is used in infectious disease research, particularly in studying fungal diseases . It’s used to understand the role of inflammation and pain in the body’s response to infection .

Lipid Biochemistry

In the field of lipid biochemistry, Nimesulide-d5 is used to study the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including inflammation and pain .

Mass Spectrometry

Nimesulide-d5 is used in mass spectrometry, a technique used to identify and quantify molecules in a sample . It’s used as an internal standard, which helps improve the accuracy and precision of the measurements .

Topical Delivery Research

Research has been conducted to develop and optimize topically applied nimesulide-loaded nanostructured lipid carriers . Nimesulide-d5 could be used in similar research to study its delivery and effectiveness when applied topically .

Crystal Growth Study

Nimesulide-d5 could potentially be used in studies related to crystal growth . Understanding the crystal growth of pharmaceutical compounds is important for optimizing their formulation and delivery .

Wirkmechanismus

Target of Action

Nimesulide-d5, also known as Nimesulide D5, is a deuterium-labeled form of Nimesulide . The primary target of Nimesulide-d5 is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins . Nimesulide-d5 selectively inhibits COX-2, thereby reducing the production of these prostaglandins .

Mode of Action

The therapeutic effects of Nimesulide-d5 are the result of its complete mode of action, which targets a number of key mediators of the inflammatory process . By inhibiting COX-2, Nimesulide-d5 reduces the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation, pain, and fever .

Biochemical Pathways

Nimesulide-d5 affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever . Additionally, Nimesulide-d5 has been found to reduce the formation of reactive oxygen species and inhibit the PGE2 effect via the Wnt signaling pathway, which is involved in cell invasion, angiogenesis, and cell proliferation .

Pharmacokinetics

Nimesulide-d5 is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The usual therapeutic regimen is 100 mg orally twice daily . Nimesulide-d5 is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative (M1) .

Result of Action

The inhibition of COX-2 by Nimesulide-d5 leads to a reduction in the production of prostaglandins . This results in potent anti-inflammatory, analgesic, and antipyretic properties . It has been shown to inhibit infection-induced increases in brain prostaglandin E2 (PGE2) levels, reduce pyresis, and inhibit formalin-induced hindpaw thermal hyperalgesia in rats .

Action Environment

The action of Nimesulide-d5 can be influenced by various environmental factors. For instance, food, gender, and advanced age have negligible effects on Nimesulide-d5 pharmacokinetics . .

Safety and Hazards

Eigenschaften

IUPAC Name |

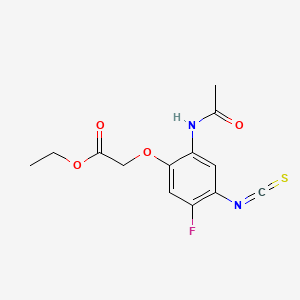

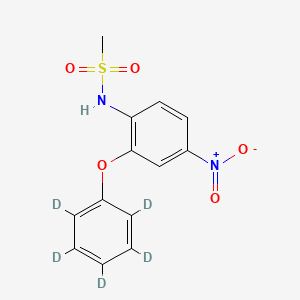

N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWYRSMBCFDLJT-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nimesulide-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)